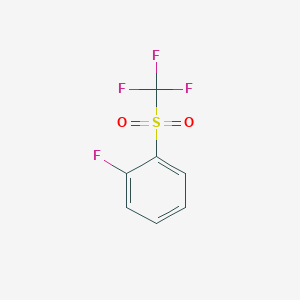












|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:11]([F:14])([F:13])[F:12])(=[O:10])=[O:9].[Cl:15][S:16](O)(=[O:18])=[O:17].S(Cl)(Cl)=O.C(OC(C)C)(=O)C>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:4][C:3]=1[S:8]([C:11]([F:12])([F:13])[F:14])(=[O:9])=[O:10]
|


|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
307 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
118 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
sulfonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
775 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)C
|
|
Name
|
isopropyl acetate ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 25° C. for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with overhead stirrer, nitrogen inlet, condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
scrubber, temperature probe and heating bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled down to room temperature
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
TEMPERATURE
|
|
Details
|
The internal temperature increased to 0.8° C. during the addition
|
|
Type
|
CUSTOM
|
|
Details
|
The cold reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed up 15° C.
|
|
Type
|
CUSTOM
|
|
Details
|
layers were separated
|


Reaction Time |
22 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |